Emamectin benzoate

Übersicht

Beschreibung

MK-244, also known as Emamectin Benzoate, is a semi-synthetic derivative of Avermectin. It is widely recognized for its broad-spectrum insecticidal and acaricidal activity. This compound is primarily used as a nervous system toxicant in insects, where it binds to gamma-aminobutyric acid (GABA) receptors .

Wirkmechanismus

Target of Action

Emamectin benzoate primarily targets the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . It also acts on glutamate-gated chloride channels in insect nerve cells .

Mode of Action

This compound disrupts normal nervous system function by amplifying the effects of glutamate on the invertebrate-specific gated chloride channel . This action allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . This leads to paralysis, lethargy, and starvation of targeted pests .

Biochemical Pathways

This compound affects several biochemical pathways. It induces significant modification in enzyme activity and transcriptome profile . It impacts the regulation of negative pesticide-induced responses in insects and reveals the key actors involved in the juvenile hormone-signaling pathway that underpin pesticide resurgence . It also increases the accumulation of reactive oxygen species (ROS) in the host plant in a pest-dependent manner, possibly by affecting ROS-related microbes and metabolites .

Biochemische Analyse

Biochemical Properties

Emamectin benzoate acts on the neurotransmitter gamma-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . This action allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . It also interacts with glutamate-gated chloride channels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the transmission of cells to the synapses by binding or blocking γ-aminobutyric acid receptors (GABA), resulting in neuromuscular paralysis of the organism . It also affects gene expression, as seen in Thrips hawaiiensis adults exposed to sublethal concentrations of this compound, which showed a significantly higher expression of the vitellogenin (Vg) and vitellogenin receptor (VgR) genes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GABA receptors and glutamate-gated chloride channels . By binding to these receptors, it disrupts nerve signals within arthropods, leading to paralysis and eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have significant effects over time. For instance, exposure to low concentrations of this compound may lead to a resurgence and secondary outbreak of Thrips hawaiiensis infestation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on zebrafish, this compound significantly inhibited the hatching rate, spontaneous movement, body length, and swim bladder development of zebrafish embryos, as well as significantly increased the malformation rate of zebrafish larvae .

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily acts on the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . This action allows a large amount of chloride ions to enter the nerve cells, disrupting nerve conduction .

Transport and Distribution

This compound is excreted via bile (2–17%), and only a very small amount is excreted in urine (~1%); the major and remaining portion is excreted in the faeces through efflux transportation into the intestinal tract .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given its mechanism of action, it is likely that it localizes to neuronal synapses or neuromuscular synapses where it interacts with GABA receptors and glutamate-gated chloride channels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Emamectin Benzoate is synthesized through a semi-synthetic process starting from Avermectin. The process involves the selective oxidation of Avermectin to form Emamectin, followed by esterification with benzoic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces avermitilis to produce Avermectin. The Avermectin is then chemically modified through oxidation and esterification to yield this compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which are crucial in its synthesis from Avermectin.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial step to convert Avermectin to Emamectin.

Benzoic Acid: Used in the esterification step to form this compound.

Major Products:

Wissenschaftliche Forschungsanwendungen

Emamectinbenzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Veresterungs- und Oxidationsreaktionen verwendet.

Biologie: Wird in Studien zu Insektennervensystemen eingesetzt, da es auf GABA-Rezeptoren wirkt.

Medizin: Für seine potenzielle Verwendung bei der Behandlung von parasitären Infektionen untersucht.

5. Wirkmechanismus

Emamectinbenzoat übt seine Wirkung aus, indem es an Gamma-Aminobuttersäure (GABA)-Rezeptoren in Insekten bindet. Diese Bindung stört Nervensignale, was zur Lähmung und zum Tod des Insekts führt. Die Verbindung induziert auch reaktive Sauerstoffspezies (ROS)-vermittelte DNA-Schäden und Apoptose .

Ähnliche Verbindungen:

Avermectin: Die Stammverbindung, von der Emamectinbenzoat abgeleitet ist.

Ivermectin: Ein weiteres Derivat von Avermectin mit ähnlichen insektiziden Eigenschaften.

Milbemycin: Eine strukturell verwandte Verbindung mit ähnlicher biologischer Aktivität.

Einzigartigkeit: Emamectinbenzoat ist einzigartig durch seine hohe Wirksamkeit und breite Aktivität gegen eine Vielzahl von Insektenschädlingen. Seine semisyntetische Natur ermöglicht eine größere Kontrolle über seine chemischen Eigenschaften und Wirksamkeit .

Vergleich Mit ähnlichen Verbindungen

Avermectin: The parent compound from which Emamectin Benzoate is derived.

Ivermectin: Another derivative of Avermectin with similar insecticidal properties.

Milbemycin: A structurally related compound with similar biological activity.

Uniqueness: this compound is unique due to its high potency and broad-spectrum activity against a wide range of insect pests. Its semi-synthetic nature allows for greater control over its chemical properties and efficacy .

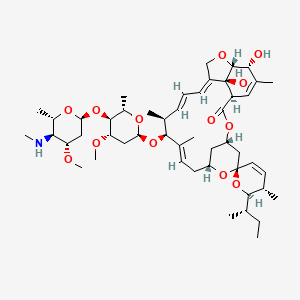

Eigenschaften

CAS-Nummer |

155569-91-8 |

|---|---|

Molekularformel |

C56H81NO15 |

Molekulargewicht |

1008.2 g/mol |

IUPAC-Name |

[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-methylazanium;benzoate |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1 |

InChI-Schlüssel |

GCKZANITAMOIAR-XWVCPFKXSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Isomerische SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)[NH2+]C)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)[O-] |

Kanonische SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)[NH2+]C)OC)OC)C)C.C1=CC=C(C=C1)C(=O)[O-] |

Aussehen |

Solid powder |

Color/Form |

White to off-white powder Off-white crystalline powde |

Dichte |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

Key on ui other cas no. |

119791-41-2 155569-91-8 |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

Dampfdruck |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.